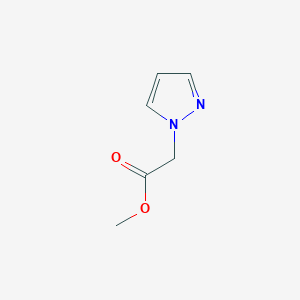

Methyl 2-(1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-pyrazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUHYXHQRFJCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599138 | |

| Record name | Methyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142890-12-8 | |

| Record name | Methyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(1H-pyrazol-1-yl)acetate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 2-(1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This document details a robust synthetic protocol for this compound, summarizes its key physicochemical and spectral properties, and explores its potential in drug development based on the known activities of related pyrazole derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a suitable methyl haloacetate. A reliable and straightforward method is adapted from the synthesis of the corresponding ethyl ester.[4] This procedure involves the reaction of pyrazole with methyl bromoacetate or methyl chloroacetate in the presence of a weak base, such as potassium carbonate, in an appropriate solvent like dry acetone.

The general reaction scheme is as follows:

References

An In-depth Technical Guide to Methyl 2-(1H-pyrazol-1-yl)acetate

CAS Number: 142890-12-8

This technical guide provides a comprehensive overview of Methyl 2-(1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a substituted pyrazole, a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The presence of the pyrazole nucleus is significant in medicinal chemistry, as it is a core structure in numerous pharmacologically active compounds.[1][2][3] The ester functional group in this compound makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142890-12-8 | ChemScene[4] |

| Molecular Formula | C₆H₈N₂O₂ | ChemScene[4] |

| Molecular Weight | 140.14 g/mol | ChemScene[4] |

| Physical Form | Liquid | Sigma-Aldrich[5] |

| Purity | ≥95% | ChemScene[4] |

| Storage | Store at room temperature. | ChemScene[4] |

| SMILES | COC(=O)CN1C=CC=N1 | ChemScene[4] |

| InChI Key | WJUHYXHQRFJCBI-UHFFFAOYSA-N | Sigma-Aldrich[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a haloacetate ester. A general and practical method involves the reaction of pyrazole with methyl chloroacetate.[6] The regioselectivity of this reaction is a key consideration in pyrazole chemistry, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring.[7] However, for unsubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying the outcome.

Experimental Protocol: N-Alkylation of Pyrazole

This protocol is a general representation for the synthesis of this compound.

Materials:

-

1H-Pyrazole

-

Methyl chloroacetate

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

Procedure:

-

To a stirred solution or suspension of 1H-pyrazole and the base in an anhydrous solvent, add methyl chloroacetate dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or heated to a specific temperature for a period of time, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Note: The choice of base and solvent can significantly influence the reaction rate and yield. Stronger bases like sodium hydride may allow for lower reaction temperatures, while weaker bases like potassium carbonate might require heating.

Chemical Reactivity and Potential Applications

This compound serves as a versatile building block in organic synthesis. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)acetic acid, or converted to amides, hydrazides, and other derivatives. These transformations open up avenues for the synthesis of a wide range of more complex molecules.

While specific biological activity data for this compound is not extensively reported in the literature, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

-

Anti-inflammatory: As seen in drugs like celecoxib.[1]

-

Anticancer: Various pyrazole-containing compounds have been investigated for their antitumor properties.

-

Antimicrobial: Exhibiting activity against bacteria and fungi.[1]

-

Antiviral

-

Analgesic [1]

The relatively simple structure of this compound makes it an attractive starting material for the synthesis of libraries of more complex pyrazole derivatives for pharmacological screening.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| Category | Codes | Description |

| Hazard Statements | H302, H312, H315, H319, H332, H335 | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 | Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant. |

Data sourced from Sigma-Aldrich[5].

Conclusion

This compound is a valuable and versatile heterocyclic compound. Its straightforward synthesis from readily available starting materials and the reactivity of its ester group make it an important intermediate for the development of more complex molecules. While specific biological data for this compound is limited, its core pyrazole structure suggests significant potential for the discovery of new therapeutic agents. Further research into the biological activities of this and other simple pyrazole derivatives is warranted to fully explore their pharmacological potential.

References

- 1. mdpi.com [mdpi.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. chemscene.com [chemscene.com]

- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

"Methyl 2-(1H-pyrazol-1-yl)acetate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and a general biological screening workflow for Methyl 2-(1H-pyrazol-1-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Properties

This compound is a pyrazole derivative with potential applications in medicinal chemistry. The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 142890-12-8 |

| Physical Form | Liquid |

| Purity | Typically ≥95% |

| Storage | Sealed in dry conditions at 2-8°C |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This method is adapted from the known synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate.

Materials:

-

1H-Pyrazole

-

Methyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrazole (1 equivalent) in anhydrous acetone.

-

Addition of Base: To the stirring solution, add finely powdered anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Ester: Slowly add methyl chloroacetate (1.1 equivalents) to the reaction mixture at room temperature.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Purification: The solvent from the filtrate is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Biological Activity Screening Workflow

While specific signaling pathways for this compound are not yet extensively documented, pyrazole derivatives are widely screened for various biological activities. The following diagram illustrates a general workflow for the initial in vitro screening of a novel compound like this compound for potential antimicrobial and anticancer properties.

This workflow provides a structured approach to systematically evaluate the potential therapeutic properties of new chemical entities, starting from synthesis and leading to the identification of promising lead compounds for further development.

Spectroscopic Profile of Methyl 2-(1H-pyrazol-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the predicted and expected data from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols are also provided to ensure reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and known spectroscopic trends for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (pyrazole) | ~7.6 | Doublet (d) | ~1.5 - 2.5 |

| H-5 (pyrazole) | ~7.5 | Doublet (d) | ~2.0 - 3.0 |

| H-4 (pyrazole) | ~6.3 | Triplet (t) | ~2.0 - 2.5 |

| N-CH₂ | ~5.0 | Singlet (s) | - |

| O-CH₃ | ~3.8 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~168 |

| C-3 (pyrazole) | ~140 |

| C-5 (pyrazole) | ~130 |

| C-4 (pyrazole) | ~107 |

| N-CH₂ | ~52 |

| O-CH₃ | ~53 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1750 | Strong |

| C=N (pyrazole ring) | ~1500 - 1600 | Medium |

| C-H (aromatic/heteroaromatic) | ~3100 - 3150 | Medium |

| C-H (aliphatic) | ~2850 - 3000 | Medium |

| C-O (ester) | ~1200 - 1300 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| Fragment | Predicted m/z | Relative Abundance |

| [M]⁺ | 140 | Moderate |

| [M - OCH₃]⁺ | 109 | High |

| [M - COOCH₃]⁺ | 81 | High |

| [C₄H₅N₂]⁺ (pyrazolyl-CH₂) | 81 | High |

| [C₃H₃N₂]⁺ (pyrazolyl ring) | 67 | Moderate |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one drop of the liquid sample of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

-

Data Acquisition:

-

Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of the resulting ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

"Methyl 2-(1H-pyrazol-1-yl)acetate" chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The molecule consists of a pyrazole ring N-substituted with a methyl acetate group.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 142890-12-8[1] |

| Molecular Formula | C₆H₈N₂O₂[1] |

| Molecular Weight | 140.14 g/mol [1] |

| Physical Form | Liquid |

| Boiling Point | Not explicitly found in search results. |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis of this compound

A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of pyrazole with a suitable alkyl halide in the presence of a base. For this compound, this involves the N-alkylation of pyrazole with a methyl haloacetate.

Experimental Protocol: Synthesis via N-alkylation

Materials:

-

Pyrazole

-

Methyl chloroacetate (or methyl bromoacetate)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base: Add potassium carbonate (1.5 - 2.0 eq) to the solution.

-

Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Drying: Dry the purified product over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the final product.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Characterization Data

| Technique | Data |

| ¹H NMR | Specific experimental data not found in search results. Predicted shifts: δ ~7.5-7.8 (m, 2H, pyrazole-H), ~6.3 (t, 1H, pyrazole-H), ~5.0 (s, 2H, N-CH₂), ~3.7 (s, 3H, O-CH₃) ppm. |

| ¹³C NMR | Specific experimental data not found in search results. Predicted shifts: δ ~168 (C=O), ~139 (pyrazole-CH), ~129 (pyrazole-CH), ~106 (pyrazole-CH), ~52 (N-CH₂), ~52 (O-CH₃) ppm. |

| IR (Infrared) | Specific experimental data not found in search results. Expected peaks (cm⁻¹): ~3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1750 (C=O ester stretch), ~1500-1600 (C=C and C=N ring stretch). |

| MS (Mass Spec.) | Specific experimental data not found in search results. Expected m/z: 140.06 (M⁺), fragments corresponding to the loss of -OCH₃, -COOCH₃, and cleavage of the pyrazole ring. |

Note: The predicted NMR and IR data are based on typical chemical shifts for similar functional groups and structures. Experimental verification is required.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two sodium chloride plates for analysis.

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a versatile handle for further chemical modifications and the exploration of structure-activity relationships.

References

An In-depth Technical Guide to Methyl 2-(1H-pyrazol-1-yl)acetate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(1H-pyrazol-1-yl)acetate, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of medicinal chemistry and drug discovery.

Core Compound: this compound

This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a methyl acetate group. This core structure serves as a versatile scaffold for the development of a wide array of derivatives with diverse pharmacological properties.

Chemical Properties:

| Property | Value |

| CAS Number | 142890-12-8 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Liquid |

| Purity | ≥95% |

| Storage | Sealed in dry, 2-8°C |

Synthesis of this compound and Derivatives

The primary synthetic route to this compound involves the N-alkylation of pyrazole. A general experimental protocol is provided below, based on the synthesis of its close analog, Ethyl 2-(1H-pyrazol-1-yl)acetate.[1]

General Experimental Protocol for N-Alkylation of Pyrazole

Reaction:

Caption: General synthesis scheme for this compound.

Materials:

-

Pyrazole

-

Methyl Bromoacetate (or Methyl Chloroacetate)

-

Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base

-

Dry Acetone (or other suitable solvent)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of pyrazole (0.1 mol) and methyl bromoacetate (0.1 mol) is dissolved in dry acetone (50 ml).

-

Anhydrous potassium carbonate (3.0 g) is added to the mixture.

-

The reaction mixture is refluxed with stirring at 80°C for 6 hours.[1]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is filtered to remove the inorganic base.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from ethanol to obtain the solid product.[1]

Note on Regioselectivity: The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers. The choice of base and solvent can influence the regioselectivity of the reaction.

Biological Activities of Pyrazole Derivatives

Pyrazole and its derivatives are known to exhibit a wide spectrum of biological activities. While specific data for this compound is limited in the public domain, numerous studies on its analogs and derivatives have demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Several derivatives of pyrazolyl acetates have been synthesized and evaluated for their antimicrobial properties.

-

Antibacterial Activity: Derivatives of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone have been shown to be more effective against Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa) than Gram-positive bacteria.[2] One of the tested compounds exhibited significant activity.[2] In another study, certain pyrazole derivatives showed high activity against Escherichia coli and Streptococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[3]

-

Antifungal Activity: A pyrazole derivative demonstrated high antifungal activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which is comparable to the standard drug Clotrimazole.[3]

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

Caption: Workflow for antimicrobial activity screening.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Loading of Compounds: A defined volume of the test compound solution (at a specific concentration) is added to the wells. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, demonstrating a range of activities against various cancer cell lines.

-

A series of novel 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives were evaluated for their antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. Certain compounds showed significant antiproliferative effects, with one derivative exhibiting a higher percentage of inhibition against MCF-7 cells compared to the standard drug tamoxifen after 72 hours of treatment.[4]

-

Some pyrazole analogues have shown potent inhibitory activity against various tumor cell lines, with GI₅₀ values in the micromolar and even nanomolar range. For instance, a methyl ester derivative was found to be highly active against K562, MCF-7, and A549 cell lines with GI₅₀ values of 0.021, 1.7, and 0.69 μM, respectively.[5]

-

Other studies have reported pyrazole derivatives with significant cytotoxic effects on hepatocellular carcinoma (HepG-2) cells, with IC₅₀ values lower than the standard drug cisplatin.[6]

Experimental Protocol for Anticancer Activity Screening (MTT Assay):

Caption: Workflow for the MTT assay to determine anticancer activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation with MTT: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: Cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibitory Activity

Pyrazole derivatives have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.

-

Aldose Reductase and α-Glycosidase Inhibition: A study on pyrazolyl-thiazole derivatives demonstrated their inhibitory effects on aldose reductase and α-glycosidase, enzymes implicated in diabetic complications. Some of these compounds exhibited Ki values in the low micromolar range against aldose reductase (e.g., 7.09 ± 0.19 µM) and even more potent inhibition against α-glycosidase (Ki values ranging from 0.43 ± 0.06 to 2.30 ± 0.48 µM), surpassing the standard inhibitor acarbose.[7]

-

Cyclooxygenase (COX) Inhibition: Certain new pyrazole derivatives have shown good inhibitory activity against COX-1 and COX-2 enzymes at the nanomolar level, with some compounds exhibiting selectivity towards COX-2.[8] For example, some derivatives displayed IC₅₀ values towards COX-2 in the range of 19.87 to 61.24 nM.[8]

Signaling Pathway Implication (Example: COX Inhibition):

Caption: Inhibition of the cyclooxygenase pathway by pyrazole derivatives.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data found for various derivatives of this compound.

Table 1: Antimicrobial Activity (MIC in μg/mL)

| Compound Type | Microorganism | MIC (μg/mL) | Reference |

| Pyrazole Derivative | Escherichia coli | 0.25 | [3] |

| Pyrazole Derivative | Streptococcus epidermidis | 0.25 | [3] |

| Pyrazole Derivative | Aspergillus niger | 1 | [3] |

Table 2: Anticancer Activity (GI₅₀/IC₅₀ in μM)

| Compound Type | Cell Line | GI₅₀/IC₅₀ (μM) | Reference |

| Pyrazole-1-yl acetate derivative | MCF-7 | IC₅₀ comparable to tamoxifen | [4] |

| Methyl ester pyrazole analogue | K562 | GI₅₀ = 0.021 | [5] |

| Methyl ester pyrazole analogue | MCF-7 | GI₅₀ = 1.7 | [5] |

| Methyl ester pyrazole analogue | A549 | GI₅₀ = 0.69 | [5] |

| Pyrazole derivative | HepG-2 | IC₅₀ = 3.57 | [6] |

| 1-methyl-1H-pyrazole-5-carboxamide derivative | LNCaP | GI₅₀ = 7.73 | [9] |

| 1-methyl-1H-pyrazole-5-carboxamide derivative | PC-3 | GI₅₀ = 7.07 | [9] |

Table 3: Enzyme Inhibitory Activity

| Compound Type | Enzyme | Ki / IC₅₀ | Reference |

| Pyrazolyl-thiazole derivative | Aldose Reductase | Ki = 7.09 ± 0.19 µM | [7] |

| Pyrazolyl-thiazole derivative | α-Glycosidase | Ki = 0.43 ± 0.06 µM | [7] |

| Pyrazole derivative | COX-2 | IC₅₀ = 19.87 nM | [8] |

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad range of biological activities. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, leading to the development of potent and selective agents for various therapeutic targets. The data presented in this guide highlight the potential of these compounds in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. Further research, particularly focused on the specific biological activities and mechanisms of action of this compound itself, is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 2-(1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of Methyl 2-(1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features make it a versatile precursor for the synthesis of a wide range of biologically active molecules.

Core Properties and Synthesis

This compound is a stable, readily accessible chemical intermediate. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 142890-12-8 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Liquid |

| Purity | ≥95% |

| Storage | Sealed in dry, 2-8°C |

The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a methyl haloacetate. A general and efficient laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrazole

-

Methyl bromoacetate (or methyl chloroacetate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, dry

-

Ethanol

Procedure:

-

To a solution of pyrazole (0.1 mol) in 100 mL of dry acetone, add anhydrous potassium carbonate (0.15 mol).

-

To this suspension, add methyl bromoacetate (0.11 mol) dropwise with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (around 60-70°C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.[1]

Diagram 1: Synthesis of this compound

A schematic representation of the synthesis of this compound.

Application as a Heterocyclic Building Block: Synthesis of Bioactive 1,3,4-Oxadiazole Derivatives

This compound serves as a key starting material for the synthesis of more complex heterocyclic systems with potential pharmacological activities. One notable application is in the preparation of 1,3,4-oxadiazole derivatives, which are known to exhibit a range of biological effects, including antibacterial properties.[1]

The synthetic pathway involves a multi-step sequence starting from the corresponding ethyl ester, Ethyl 2-(1H-pyrazol-1-yl)acetate. The process includes hydrazinolysis to form the acetohydrazide, followed by condensation with aromatic aldehydes to yield Schiff bases, and subsequent cyclization to the 1,3,4-oxadiazole ring system.

Experimental Workflow: From Pyrazolylacetate to Bioactive Oxadiazoles

Diagram 2: Synthetic Workflow for 1,3,4-Oxadiazole Derivatives

A multi-step synthesis of bioactive 1,3,4-oxadiazole derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide

-

A mixture of Ethyl 2-(1H-pyrazol-1-yl)acetate (0.1 mol) and hydrazine hydrate (0.15 mol) in 50 mL of ethanol is refluxed for 8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold ethanol and recrystallized from a suitable solvent to yield pure 2-(1H-pyrazol-1-yl)acetohydrazide.[1]

Step 2: Synthesis of N'-Arylidine-2-(1H-pyrazol-1-yl)acetohydrazide (Schiff Bases)

-

A mixture of 2-(1H-pyrazol-1-yl)acetohydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in 30 mL of ethanol containing a few drops of glacial acetic acid is refluxed for 4-6 hours.

-

After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to give the corresponding Schiff base.[1]

Step 3: Synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

-

The Schiff base (0.005 mol) is refluxed in acetic anhydride (10 mL) for 5-7 hours.

-

The excess acetic anhydride is removed under reduced pressure.

-

The residue is poured into ice-cold water, and the resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the final 1,3,4-oxadiazole derivative.[1]

Biological Activity of Synthesized Derivatives

The synthesized 1,3,4-oxadiazole derivatives were evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria using the cup plate method. The results are summarized in Table 2.

Table 2: Antibacterial Activity of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives (Zone of Inhibition in mm)

| Compound (Aryl group) | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa |

| Phenyl | 14 | 12 | 10 | 11 |

| 4-Chlorophenyl | 18 | 16 | 14 | 15 |

| 4-Nitrophenyl | 20 | 18 | 16 | 17 |

| 4-Methoxyphenyl | 16 | 14 | 12 | 13 |

| 2-Hydroxyphenyl | 15 | 13 | 11 | 12 |

| Ciprofloxacin (Standard) | 25 | 24 | 22 | 23 |

| Tetracycline (Standard) | 23 | 22 | 20 | 21 |

The results indicate that the synthesized compounds exhibit moderate antibacterial activity. Notably, the derivative with a 4-nitrophenyl substituent showed the highest activity among the tested compounds against all bacterial strains.[1]

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in the synthesis of novel bioactive compounds. Its straightforward synthesis and reactivity make it an attractive starting material for the development of new therapeutic agents. The demonstrated application in the synthesis of antibacterial 1,3,4-oxadiazole derivatives highlights just one of the many possibilities for this promising scaffold in medicinal chemistry research. Further exploration of its reactivity and the biological activities of its derivatives is warranted.

References

The Genesis and Advancement of Pyrazole-1-Acetic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century. Its discovery by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine opened the door to a vast and diverse class of compounds with significant biological activities.[1] Among the myriad of pyrazole derivatives, pyrazole-1-acetic acid esters have emerged as a particularly important scaffold in drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this crucial class of molecules.

Historical Perspective: From Pyrazole to N-Functionalization

The journey of pyrazole-1-acetic acid esters begins with the foundational work on the pyrazole nucleus itself. The Knorr pyrazole synthesis, a reaction between a β-dicarbonyl compound and a hydrazine, remains a fundamental method for constructing the pyrazole ring.[1][2] For decades following its discovery, research primarily focused on the synthesis of variously substituted pyrazoles and the exploration of their therapeutic potential, leading to early drugs like the analgesic antipyrine.

Synthetic Methodologies

The primary and most versatile method for the synthesis of pyrazole-1-acetic acid esters is the N-alkylation of a pre-formed pyrazole ring . This approach allows for the late-stage introduction of the acetic acid ester group, making it amenable to the creation of diverse compound libraries.

General Experimental Protocol: N-Alkylation of Pyrazoles

A solution of the desired pyrazole (1 equivalent) in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with a base (1.1 to 1.5 equivalents). Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The resulting pyrazolide anion is then reacted with an ethyl or methyl haloacetate, typically ethyl bromoacetate or chloroacetate (1.1 to 1.5 equivalents). The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. After an aqueous workup and extraction with an organic solvent, the crude product is purified by column chromatography or recrystallization to afford the desired pyrazole-1-acetic acid ester.

dot

Caption: General experimental workflow for the synthesis of pyrazole-1-acetic acid esters.

Quantitative Data on Synthesis

The following table summarizes representative examples of the synthesis of pyrazole-1-acetic acid esters, highlighting the reaction conditions and yields.

| Pyrazole Reactant | Haloacetate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Phenylpyrazole | Ethyl bromoacetate | NaH | DMF | 100 | 2 | ~35 (of 3-isomer) |

| Pyrazole | Ethyl bromoacetate | K2CO3 | DMF | RT | 8 | - |

| 3-Amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazole | Ethyl bromoacetate | K2CO3 | DMF | RT | - | 64 |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | Reflux | 24 | - |

Spectroscopic Characterization

The structural elucidation of pyrazole-1-acetic acid esters relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum of a typical ethyl pyrazole-1-acetate will show characteristic signals for the pyrazole ring protons, the methylene protons of the acetate group (typically a singlet around 5.0 ppm), and the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.2 ppm). The chemical shifts of the pyrazole ring protons are influenced by the substituents on the ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 168 ppm), the methylene carbon of the acetate group (around 50 ppm), and the carbons of the pyrazole ring and the ethyl group.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized esters.

The table below provides representative spectroscopic data for ethyl 2-(1H-pyrazol-1-yl)acetate.

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (CDCl₃) | 7.59 (d, 1H), 7.51 (d, 1H), 6.29 (t, 1H), 4.93 (s, 2H), 4.25 (q, 2H), 1.29 (t, 3H) |

| ¹³C NMR (CDCl₃) | 167.5, 139.6, 129.2, 106.1, 62.1, 51.5, 14.1 |

Applications in Drug Discovery and Development

The pyrazole-1-acetic acid ester moiety is a key structural feature in a number of biologically active compounds, most notably in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Case Study: Celecoxib and the Inhibition of the COX-2 Pathway

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3] The chemical structure of celecoxib features a 1,5-diarylpyrazole core. While not a pyrazole-1-acetic acid ester itself, the synthetic strategies and the biological importance of the N-aryl substituent are directly relevant. The development of celecoxib highlighted the critical role of the substituent at the N-1 position of the pyrazole ring in achieving selective enzyme inhibition. This spurred further research into a wide variety of N-substituted pyrazoles, including those with acetic acid ester functionalities, as potential therapeutic agents.

The mechanism of action of celecoxib involves the inhibition of prostaglandin synthesis.[4][5] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. Their synthesis is catalyzed by the cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[5]

dot

Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib.

Conclusion

From their conceptual origins in the late 19th century to their current prominence in modern drug discovery, pyrazole-1-acetic acid esters have demonstrated enduring value. The synthetic accessibility of these compounds, primarily through the robust N-alkylation of the pyrazole core, has allowed for extensive exploration of their chemical space. The insights gained from compounds like celecoxib have solidified the importance of the N-substituent in directing biological activity. As researchers continue to seek novel therapeutics with improved efficacy and safety profiles, the pyrazole-1-acetic acid ester scaffold will undoubtedly remain a fertile ground for innovation.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Methyl 2-(1H-pyrazol-1-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where understanding these fundamental properties is critical. The guide outlines key physicochemical characteristics, presents detailed experimental protocols for solubility and stability evaluation, and includes validated analytical methods for the quantification of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The physicochemical properties of this compound, particularly its solubility and stability, are paramount for its application in drug discovery and development, influencing formulation, bioavailability, and shelf-life. This guide synthesizes the available information and provides a framework for its systematic evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene[1] |

| CAS Number | 142890-12-8 | Sigma-Aldrich[2], ChemScene[1] |

| Molecular Formula | C₆H₈N₂O₂ | Sigma-Aldrich[2], ChemScene[1] |

| Molecular Weight | 140.14 g/mol | Sigma-Aldrich[2], ChemScene[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Calculated LogP | 0.0561 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich[2] |

Solubility Profile

Table 2: Estimated Qualitative Solubility of this compound

| Solvent | Predicted Solubility |

| Water | Sparingly Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetonitrile | Soluble |

| Ethyl Acetate | Soluble |

| Dichloromethane | Soluble |

| Hexane | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a standard procedure for the quantitative determination of the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples using a validated HPLC method (see Section 5.1) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

-

Stability Assessment

A comprehensive stability assessment is crucial to understand the degradation pathways and establish appropriate storage conditions and shelf-life for this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under defined storage conditions.

Table 3: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Procedure:

-

Store samples of this compound under the conditions specified in Table 3.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples using a validated stability-indicating HPLC method for purity and the presence of degradation products.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in solubility and stability studies.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for the analysis of this compound.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be used as an alternative or complementary technique for the analysis of this compound, particularly for identifying volatile impurities or degradation products.

Table 5: Representative GC-MS Method Parameters

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Oven Program | Start at 80°C, hold for 2 minRamp at 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for the assessment of its solubility and stability is presented below.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols for solubility determination, stability testing, and analytical quantification offer a robust framework for researchers to generate the necessary data for their specific applications. A systematic approach as outlined in this guide will ensure a thorough characterization of this compound, facilitating its progression in research and development pipelines. Further studies are warranted to generate and publish quantitative solubility and detailed degradation pathway information for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using "Methyl 2-(1H-pyrazol-1-yl)acetate" as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of functionalized pyrazole derivatives, leveraging "Methyl 2-(1H-pyrazol-1-yl)acetate" as a versatile starting material. The protocols outlined below focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While direct one-step utilization of "this compound" in cyclocondensation reactions is not widely reported, it serves as an excellent precursor for the synthesis of 5-amino-1-(alkoxycarbonylmethyl)pyrazoles, which are key intermediates for the construction of the pyrazolo[1,5-a]pyrimidine scaffold.

Introduction

Pyrazoles and their fused heterocyclic derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. "this compound" is a readily available starting material that provides a convenient handle for the elaboration of the pyrazole core. This document details a multi-step synthetic strategy to convert this simple precursor into highly functionalized pyrazolo[1,5-a]pyrimidine derivatives. The overall workflow involves the introduction of an amino group onto the pyrazole ring, followed by a cyclocondensation reaction with a β-dicarbonyl compound.

Overall Synthetic Strategy

The proposed synthetic pathway is a three-step process:

-

Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring of a suitable N1-substituted pyrazole.

-

Reduction: Conversion of the nitro group to an amino group to generate the key 5-aminopyrazole intermediate.

-

Cyclocondensation: Reaction of the 5-aminopyrazole with a β-dicarbonyl compound to form the final pyrazolo[1,5-a]pyrimidine product.

Caption: General synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidine derivatives from N1-substituted pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-(ethoxycarbonylmethyl)-1H-pyrazole

This protocol outlines the synthesis of a key intermediate, a 5-aminopyrazole derivative, which is analogous to a derivative of "this compound" and is suitable for subsequent cyclocondensation reactions. The synthesis proceeds via the reaction of hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Reaction Scheme:

Caption: Synthesis of a key 5-aminopyrazole intermediate.

Materials:

-

Hydrazine hydrate

-

Ethyl (ethoxymethylene)cyanoacetate

-

Ethanol

-

Triethylamine

Procedure:

-

To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol, add triethylamine (1.1 equivalents).

-

Slowly add hydrazine hydrate (1 equivalent) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to afford ethyl 5-amino-1H-pyrazole-4-carboxylate as a white solid.

Expected Yield and Characterization:

| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 85-95 | 184-186 | Consistent with reported literature values. |

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes the cyclocondensation of a 5-aminopyrazole intermediate with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, to yield the corresponding pyrazolo[1,5-a]pyrimidine derivative.

Reaction Scheme:

Caption: Cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

-

5-Amino-1H-pyrazole derivative (e.g., from Protocol 1)

-

β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1 equivalent) in glacial acetic acid.

-

Add the β-dicarbonyl compound (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data for Representative Pyrazolo[1,5-a]pyrimidine Syntheses:

| 5-Aminopyrazole Precursor | β-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) | Reference |

| 5-Amino-3-(4-iodophenyl)pyrazole | Acetylacetone | 2,7-Dimethyl-5-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine | 80-90 | 210-212 | [1] |

| 5-Amino-3-methylpyrazole | Ethyl acetoacetate | 5-Hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidine | 75-85 | >300 | [2] |

| 5-Amino-1H-pyrazole-4-carbonitrile | Acetylacetone | 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 85-95 | 288-290 | [2] |

Signaling Pathways and Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer. For instance, certain derivatives have shown inhibitory activity against kinases such as CK2, EGFR, B-Raf, and MEK, which are crucial components of proliferation and survival pathways.[3]

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

The ability of these compounds to target specific kinases makes them attractive candidates for the development of targeted therapies in oncology and other diseases. The synthetic routes described herein provide a foundation for generating diverse libraries of pyrazolo[1,5-a]pyrimidines for structure-activity relationship (SAR) studies and further drug development efforts.

Conclusion

"this compound" serves as a valuable and versatile starting material for the synthesis of complex pyrazole derivatives. Through a strategic introduction of an amino functionality followed by a robust cyclocondensation reaction, a wide array of medicinally relevant pyrazolo[1,5-a]pyrimidines can be accessed. The detailed protocols and structured data presented in these application notes are intended to facilitate the research and development of novel therapeutic agents based on the pyrazole scaffold.

References

Application Notes and Protocols for Methyl 2-(1H-pyrazol-1-yl)acetate in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 2-(1H-pyrazol-1-yl)acetate in multicomponent reactions (MCRs). While direct literature precedents for this specific ester in MCRs are limited, its corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)acetic acid, is a prime candidate for participation in powerful isocyanide-based MCRs such as the Passerini and Ugi reactions. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate molecular diversity from simple building blocks.[1][2][3]

The protocols provided herein are based on established methodologies for similar substrates and offer a robust starting point for the exploration of 2-(1H-pyrazol-1-yl)acetic acid as a key component in the synthesis of novel, complex molecules with potential therapeutic applications. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, making its incorporation into diverse molecular scaffolds a significant strategy in drug development.[1][2][3]

Section 1: Application Notes

Overview of 2-(1H-pyrazol-1-yl)acetic acid in Isocyanide-Based Multicomponent Reactions

2-(1H-pyrazol-1-yl)acetic acid, obtained via the hydrolysis of this compound, is an ideal acidic component for the Passerini and Ugi reactions. These reactions offer a convergent and atom-economical approach to synthesizing complex acyclic and heterocyclic structures.

-

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde, an isocyanide, and a carboxylic acid to produce α-acyloxy amides.[4][5][6] The use of 2-(1H-pyrazol-1-yl)acetic acid in a Passerini reaction allows for the direct incorporation of the pyrazolylacetyl moiety into a peptide-like backbone, yielding molecules with a high degree of structural complexity.

-

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a primary amine, resulting in the formation of α-acylamino amides.[7][8] This one-pot synthesis is renowned for its ability to generate a vast chemical space from readily available starting materials, making it a cornerstone of combinatorial chemistry and high-throughput screening library synthesis.[9]

Advantages for Drug Discovery

The application of 2-(1H-pyrazol-1-yl)acetic acid in these MCRs provides several key advantages for drug discovery programs:

-

Molecular Diversity: Rapidly generate large libraries of novel compounds with diverse substitution patterns by varying the aldehyde, isocyanide, and (in the case of the Ugi reaction) amine components.

-

Access to Privileged Scaffolds: The pyrazole nucleus is a "biologically privileged" structure, and its incorporation can impart favorable pharmacological properties.[1][3]

-

Efficiency and Atom Economy: MCRs are one-pot reactions that are typically high-yielding and minimize waste, aligning with the principles of green chemistry.

-

Lead Generation and Optimization: The modular nature of MCRs facilitates systematic structure-activity relationship (SAR) studies for lead optimization.

Section 2: Experimental Protocols

Hydrolysis of this compound to 2-(1H-pyrazol-1-yl)acetic acid

Objective: To prepare the carboxylic acid required for the Passerini and Ugi reactions.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield 2-(1H-pyrazol-1-yl)acetic acid as a solid.

Protocol for Passerini Three-Component Reaction (P-3CR)

Objective: To synthesize α-(2-(1H-pyrazol-1-yl)acetoxy) amides.

Materials:

-

2-(1H-pyrazol-1-yl)acetic acid

-

Aldehyde (e.g., benzaldehyde)

-

Isocyanide (e.g., cyclohexyl isocyanide)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a stirred solution of 2-(1H-pyrazol-1-yl)acetic acid (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous DCM (5 mL) at room temperature, add cyclohexyl isocyanide (1.0 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-acyloxy amide.

Protocol for Ugi Four-Component Reaction (U-4CR)

Objective: To synthesize α-acylamino amides bearing the pyrazolylacetyl group.

Materials:

-

2-(1H-pyrazol-1-yl)acetic acid

-

Aldehyde (e.g., isobutyraldehyde)

-

Primary amine (e.g., benzylamine)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Methanol (MeOH), anhydrous

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous methanol (5 mL). Stir for 30 minutes at room temperature to pre-form the imine.

-

To this mixture, add 2-(1H-pyrazol-1-yl)acetic acid (1.0 mmol) and the isocyanide (1.0 mmol).

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Section 3: Data Presentation

The following tables summarize expected quantitative data for the proposed Passerini and Ugi reactions based on typical yields for analogous substrates found in the literature.

Table 1: Passerini Three-Component Reaction of 2-(1H-pyrazol-1-yl)acetic acid

| Entry | Aldehyde | Isocyanide | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Cyclohexyl isocyanide | DCM | 24 | 85-95 |

| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | DCM | 36 | 80-90 |

| 3 | Isobutyraldehyde | Benzyl isocyanide | THF | 24 | 75-85 |

| 4 | Furfural | Cyclohexyl isocyanide | DCM | 48 | 70-80 |

Table 2: Ugi Four-Component Reaction of 2-(1H-pyrazol-1-yl)acetic acid

| Entry | Aldehyde | Amine | Isocyanide | Solvent | Time (h) | Yield (%) |

| 1 | Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | MeOH | 24 | 80-90 |

| 2 | Benzaldehyde | Aniline | Cyclohexyl isocyanide | MeOH | 48 | 75-85 |

| 3 | 4-Methoxybenzaldehyde | Benzylamine | Benzyl isocyanide | MeOH | 36 | 82-92 |

| 4 | Cyclohexanecarboxaldehyde | Aniline | tert-Butyl isocyanide | MeOH | 72 | 70-80 |

Section 4: Visualizations

Diagrams of Reaction Mechanisms and Workflows

Caption: Mechanism of the Passerini Reaction.

Caption: Mechanism of the Ugi Reaction.

Caption: General experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Passerini Reaction [organic-chemistry.org]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for N-alkylation of Pyrazole with Methyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of pyrazoles is a fundamental synthetic transformation in medicinal chemistry and drug development. The introduction of an alkyl group onto the pyrazole nitrogen atom can significantly modulate the physicochemical properties and biological activity of the resulting molecule. This document provides a detailed experimental protocol for the N-alkylation of pyrazole with methyl chloroacetate to synthesize methyl 2-(1H-pyrazol-1-yl)acetate, a valuable building block in the synthesis of more complex molecular architectures.

The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate. The choice of base and solvent is crucial for achieving high yields and purity.

Experimental Protocols

Method 1: Using Sodium Acetate in Ethanol

This protocol is adapted from a similar procedure for the N-alkylation of a pyrazole derivative with ethyl chloroacetate.[1]

Materials:

-

1H-Pyrazole

-

Methyl chloroacetate

-

Sodium acetate (anhydrous)

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-pyrazole (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol.

-

Addition of Alkylating Agent: To the stirring suspension, add methyl chloroacetate (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-